2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine hydrochloride

Physicochemical profiling Drug discovery Lead optimization

Choose this furan-3-carboxamidine HCl for its unique free unsubstituted amidine group, eliminating deprotection while providing a robust cationic H-bond donor/acceptor system comparable to benzamidine kinase hinge binders. The 4-CF3-phenyl substituent and 2-methyl vector enable matched molecular pair ADME studies alongside its non-fluorinated analog. Ideal for constructing focused kinase-targeted libraries and NQO2 inhibitor SAR profiling without additional synthetic steps.

Molecular Formula C13H12ClF3N2O
Molecular Weight 304.69 g/mol
CAS No. 1858249-79-2
Cat. No. B1413057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine hydrochloride
CAS1858249-79-2
Molecular FormulaC13H12ClF3N2O
Molecular Weight304.69 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=N)N.Cl
InChIInChI=1S/C13H11F3N2O.ClH/c1-7-10(12(17)18)6-11(19-7)8-2-4-9(5-3-8)13(14,15)16;/h2-6H,1H3,(H3,17,18);1H
InChIKeyIKSARVIFMUKOLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine Hydrochloride (CAS 1858249-79-2): Procurement-Relevant Baseline Profile


2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine hydrochloride (CAS 1858249-79-2; molecular formula C13H12ClF3N2O; MW 304.69 g/mol) is a synthetic furan-3-carboximidamide derivative supplied as a hydrochloride salt . It belongs to the broader class of furan-3-carboxamidines—a scaffold recognized in fragment-based drug discovery and medicinal chemistry as a versatile building block for kinase-targeted inhibitor design [1]. The compound features three key structural elements: a 2-methylfuran core, a 4-trifluoromethyl-phenyl substituent at the 5-position, and an unsubstituted carboxamidine (carboximidamide) group at the 3-position, presented as the HCl salt . It is commercially available from multiple vendors at purities ranging from 95% to 98%, with the highest confirmed purity specification being 98% .

Why In-Class Furan-3-carboxamidine Analogs Cannot Be Assumed Interchangeable with CAS 1858249-79-2


Within the furan-3-carboxamidine chemical class, seemingly minor structural modifications produce divergent physicochemical profiles that materially affect experimental suitability. The unsubstituted amidine moiety (as in the target compound) differs fundamentally from its N-hydroxy-amidine analog (CAS 1993797-62-8) in hydrogen-bond donor/acceptor capacity and metal-chelation potential [1]. Replacement of the 4-CF3-phenyl group with an unsubstituted phenyl ring (as in CAS 1993657-08-1) reduces lipophilicity by an estimated 0.8–1.0 logP units, altering membrane permeability and protein-binding characteristics . The carboxylic acid congener (CAS 672930-52-8) exhibits a predicted pKa of ~4.16 versus ~12 for the amidine, meaning the two compounds carry opposite charges at physiological pH . These differences preclude direct functional substitution without experimental validation.

Quantitative Differentiation Evidence for 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine HCl vs. Closest Analogs


Ionization State at Physiological pH: Amidine (pKa ~12) vs. Carboxylic Acid Analog (pKa ~4.16)

The carboxamidine group of the target compound is predicted to have a pKa of approximately 12, meaning it exists predominantly in the protonated, positively charged form at physiological pH 7.4 [1]. In contrast, the carboxylic acid analog (CAS 672930-52-8) has a predicted pKa of 4.16±0.26 and exists predominantly as the negatively charged carboxylate anion at pH 7.4 . This charge-state inversion has profound implications for target binding, membrane permeability, and solubility in biological assay systems.

Physicochemical profiling Drug discovery Lead optimization

Lipophilicity Gradient: Trifluoromethyl-Phenyl vs. Unsubstituted Phenyl Analog (Estimated ΔlogP ~0.8–1.0)

The 4-trifluoromethyl substituent on the phenyl ring contributes a well-characterized lipophilicity enhancement. The target compound, incorporating the 4-CF3-phenyl group, is estimated to have a logP approximately 0.8–1.0 units higher than its non-fluorinated phenyl analog (e.g., N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine, CAS 1993657-08-1, or the corresponding amidine without N-hydroxy) . Fragment-level data show that the unsubstituted furan-3-carboximidamide hydrochloride (CAS 54649-21-7) has a logP of approximately 0.03, while 2-methylfuran-3-carboximidamide has a logP of approximately 1.67; the addition of the 4-CF3-phenyl group further increases lipophilicity into the estimated logP range of 3–4 [1].

Lipophilicity ADME Fragment-based drug design

Hydrogen-Bond Donor/Acceptor Profile: Amidine (2HBD/2HBA) vs. N-Hydroxy-Amidine (2HBD/3HBA) vs. Carboxylic Acid (1HBD/2HBA)

The target compound's unsubstituted carboxamidine group provides a hydrogen-bond donor/acceptor count of 2 donors and 2 acceptors . This differentiates it from the N-hydroxy-amidine analog (CAS 1993797-62-8), which introduces an additional H-bond acceptor via the N-OH oxygen (total: 2 donors, 3 acceptors), and from the carboxylic acid analog (CAS 672930-52-8), which presents only 1 donor and 2 acceptors in its neutral form [1]. These differences directly affect the pattern and geometry of interactions available for target engagement in fragment-based screening campaigns [2].

Structure-activity relationships Medicinal chemistry Fragment screening

Hydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base Analogs

The target compound is supplied as the hydrochloride salt, which enhances aqueous solubility relative to the free base form [1]. Amidine hydrochloride salts are well-documented to exhibit improved water solubility compared to their neutral free-base counterparts, a property critical for biochemical assay preparation where DMSO concentration must be minimized [2]. The carboxylic acid analog (CAS 672930-52-8) is described as soluble in organic solvents rather than aqueous media, and the N-hydroxy analog (CAS 1993797-62-8) is supplied as the free base rather than a hydrochloride salt [1].

Formulation Assay development Compound handling

Highest-Confidence Application Scenarios for 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine HCl Based on Evidence


Fragment-Based Kinase Inhibitor Design Requiring a Cationic Hinge-Binding Motif

The protonated carboxamidine group (pKa ~12) at physiological pH provides a cationic hydrogen-bond donor/acceptor system structurally analogous to the benzamidine and carboximidamide fragments characterized in PKA co-crystal structures (PDB 5N3D, 5N1L) [1]. This compound is appropriate as a starting fragment or building block for kinase programs targeting the hinge region where charge-complementary interactions with the backbone carbonyl are sought. The 4-CF3-phenyl group contributes additional lipophilic contacts within the ATP-binding pocket while the 2-methyl group provides a vector for further elaboration.

Synthetic Intermediate for Furan-3-carboxamidine-Derived Bioactive Libraries

The compound serves as a versatile intermediate for constructing focused libraries of furan-3-carboxamidine derivatives, as evidenced by the patent literature describing furo-3-carboxamide TrkA inhibitors [1] and broader kinase inhibitor patents referencing furan-carboxamide scaffolds with trifluoromethyl-phenyl substitution . The presence of the free amidine -NH2 group enables direct coupling reactions (urea formation, acylation, sulfonylation) without requiring deprotection steps, streamlining synthetic workflows compared to N-protected analogs.

Negative Control or Comparator Compound in NQO2 Inhibitor SAR Studies

Published SAR studies on furan-amidine NQO2 inhibitors demonstrate that asymmetric furan-amidines achieve nanomolar IC50 values (as low as 15 nM for nitro-substituted variants) [1]. Compounds with 4-CF3-phenyl substitution and unsubstituted amidine groups (structurally related to the target compound) represent important comparator entries in NQO2 inhibition SAR tables, allowing researchers to deconvolute the contributions of amidine substitution pattern versus aromatic ring electronics to inhibitory potency.

Physicochemical Probe for Assessing CF3-Mediated Lipophilicity Effects in Cellular Uptake Studies

With an estimated logP ~3–4 attributable largely to the 4-CF3-phenyl substituent, this compound can serve as a matched-pair probe alongside its non-fluorinated phenyl analog (estimated logP ~2–3) to quantify the impact of trifluoromethylation on cellular permeability, nonspecific protein binding, and phospholipidosis risk in early-stage ADME profiling [1]. This matched molecular pair (MMP) approach is widely used in medicinal chemistry to isolate the contribution of specific functional group substitutions.

Quote Request

Request a Quote for 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.